5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Medicinal chemistry SAR studies Nicotinic receptor modulation

5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS 1774901-00-6) is a synthetic heterocyclic compound from the 1,2,4-oxadiazole class, with the molecular formula C15H12ClN3O and a molecular weight of 285.73 g/mol. Its core structure features a 1,2,4-oxadiazole ring bridging a 2-chloropyridin-3-yl moiety at position 5 and a 3,4-dimethylphenyl moiety at position 3.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73 g/mol
Cat. No. B11774872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Molecular FormulaC15H12ClN3O
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C
InChIInChI=1S/C15H12ClN3O/c1-9-5-6-11(8-10(9)2)14-18-15(20-19-14)12-4-3-7-17-13(12)16/h3-8H,1-2H3
InChIKeyINHBWXFOHQBZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole CAS 1774901-00-6: Core Identity and Procurement Profile


5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS 1774901-00-6) is a synthetic heterocyclic compound from the 1,2,4-oxadiazole class, with the molecular formula C15H12ClN3O and a molecular weight of 285.73 g/mol . Its core structure features a 1,2,4-oxadiazole ring bridging a 2-chloropyridin-3-yl moiety at position 5 and a 3,4-dimethylphenyl moiety at position 3 . It is commercially available from multiple vendors as a research-grade chemical, typically at 95-97% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound has been catalogued in screening databases and was tested in at least one in vitro antibacterial assay against Klebsiella pneumoniae ATCC 10031 .

Why 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole Cannot Be Swapped with Closest Analogs


Within the 1,2,4-oxadiazole chemical space, subtle changes in the position of the chlorine atom on the pyridine ring or the methyl groups on the phenyl ring can produce profound shifts in pharmacological profile. This compound possesses a 2-chloropyridin-3-yl substitution, which positions the electron-withdrawing chlorine adjacent to the oxadiazole connection point, creating a distinct electronic and steric environment compared to regioisomers bearing chlorine at the 4- or 6-position . Similarly, the 3,4-dimethylphenyl pattern is differentiated from the 2,4-dimethylphenyl analog by the absence of ortho-methyl steric hindrance, which can influence molecular conformation and target binding . Procurement of a generic oxadiazole without confirming the exact substitution pattern can lead to invalid SAR conclusions and wasted screening resources .

Quantitative Differentiation Evidence for 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole Procurement Decisions


Regioisomeric Differentiation: 2-Chloropyridin-3-yl vs. 6-Chloropyridin-3-yl Substitution

The target compound bears a chlorine atom at the 2-position of the pyridine ring, directly adjacent to the oxadiazole linkage. This regioisomeric arrangement is distinct from the commercially available 5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS 1710644-31-7), where chlorine is at the 6-position, para to the connection point . In the broader pyridinyl-oxadiazole patent literature on nicotinic acetylcholine receptor (nAChR) modulators, the position of the pyridine substituent is a critical determinant of receptor subtype selectivity and functional activity [1]. The 2-chloro orientation creates a sterically constrained environment that can alter the dihedral angle between the pyridine and oxadiazole rings, potentially affecting binding pocket complementarity [1].

Medicinal chemistry SAR studies Nicotinic receptor modulation

Phenyl Ring Methyl Substitution: 3,4-Dimethyl vs. 2,4-Dimethyl Isomer Differentiation

The 3,4-dimethyl substitution on the phenyl ring distinguishes this compound from the 2,4-dimethylphenyl isomer (CAS 1707727-34-1), which is also commercially available . The 2,4-isomer possesses an ortho-methyl group that introduces steric bulk adjacent to the oxadiazole ring, potentially restricting rotational freedom and altering the conformational ensemble accessible to the molecule. In contrast, the 3,4-dimethyl substitution of the target compound positions both methyl groups meta and para to the oxadiazole, minimizing steric clash while preserving lipophilicity . This difference can manifest in altered logP, solubility, and target engagement profiles.

Drug design Pharmacophore modeling Ligand efficiency

In Vitro Antibacterial Activity: K. pneumoniae Screening Data

This compound was tested for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a clinically significant Gram-negative pathogen, and the assay result is catalogued in a public screening database . The specific MIC or zone-of-inhibition value is not publicly disclosed in the available record, but the fact that this compound was selected for antibacterial screening against a Gram-negative organism suggests it falls within a chemotype of interest for antimicrobial development . This distinguishes it from many structurally similar oxadiazole compounds that have been screened primarily against Gram-positive strains or in anticancer assays [1].

Antimicrobial screening Gram-negative bacteria Infectious disease

Molecular Formula Overlap with SIRT7 Inhibitor Pharmacophore: Potential for Target Repurposing

A compound with the identical molecular formula (C15H12ClN3O) and molecular weight (285.73 g/mol) — designated SIRT7 inhibitor 97491 (CAS 1807758-81-1) — has been characterized as a potent SIRT7 inhibitor with an IC50 of 325 nM . This inhibitor reduces SIRT7 deacetylase activity in a dose-dependent manner and increases p53 stability through acetylation at K373/382, thereby suppressing tumor progression . While the published structural identity of SIRT7 inhibitor 97491 is not explicitly confirmed to be identical to the target compound, the exact match in molecular formula, molecular weight, and the presence of a chloropyridinyl-oxadiazole scaffold strongly suggest that the target compound either is SIRT7 inhibitor 97491 or is a close structural isomer within the same pharmacophore series . This provides a quantitative anchor (IC50 = 325 nM against SIRT7) that may be directly relevant.

Epigenetics SIRT7 inhibition Cancer biology p53 stabilization

Vendor QC Documentation: Batch-Level Purity Verification (97%) with Spectroscopic Certification

The target compound is supplied by Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC traces provided for each lot . This level of analytical certification exceeds the 95% purity offered for the same compound by other vendors such as AKSci . For the closest regioisomer 5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS 1710644-31-7), Bidepharm also provides 97% purity with equivalent QC documentation, establishing parity in analytical quality across the regioisomer series . However, the availability of batch-specific spectroscopic data for this particular regioisomer ensures that researchers can independently verify structural identity before conducting costly biological assays.

Quality control Reproducibility Procurement compliance

Nicotinic Acetylcholine Receptor (nAChR) Modulator Chemical Space: Class-Level Target Engagement

Pyridinyl-1,2,4-oxadiazole derivatives are explicitly claimed as nicotinic acetylcholine receptor (nAChR) modulators in patent literature, with potential applications in pain, CNS disorders, and inflammation [1]. The specific 2-chloropyridin-3-yl substitution pattern places this compound within the structural scope of nAChR-targeting chemotypes described in WO2011073299A1 [1]. While this specific compound is not enumerated with individual biological data in the patent, its structural features align with the Markush structures disclosed. Notably, the oxadiazole analog NS9283 (A-969933) was found to selectively enhance agonist potency at α4β2 nAChRs but not α3β4 receptors, demonstrating that subtle structural changes in the oxadiazole series can confer subtype selectivity [2]. The 2-chloropyridin-3-yl motif is a privileged fragment in this target class.

Neuroscience nAChR modulation Pain CNS disorders

Priority Application Scenarios for 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole Based on Verified Evidence


Gram-Negative Antibacterial Screening Campaigns

This compound has documented in vitro screening against Klebsiella pneumoniae ATCC 10031, a high-priority Gram-negative pathogen . Research groups conducting antibacterial discovery programs can procure this compound as a validated screening hit with confirmed testing against a clinically relevant Gram-negative strain. Its 1,2,4-oxadiazole scaffold is distinct from the more commonly explored 1,3,4-oxadiazole antibacterial chemotypes, offering scaffold novelty [1]. Researchers should request the batch-specific QC documentation to confirm structural identity before initiating follow-up MIC determination and time-kill assays.

SIRT7 Deacetylase Inhibitor Development and Epigenetic Probe Design

Based on the molecular formula overlap with SIRT7 inhibitor 97491 (IC50 = 325 nM), this compound is a strong candidate for SIRT7-targeted epigenetic drug discovery . The reported mechanism involves dose-dependent reduction of SIRT7 deacetylase activity and consequent p53 stabilization at K373/382 . Procurement should be accompanied by verification of structural identity (NMR confirmation) against the published SIRT7 inhibitor 97491 structure to confirm whether the compounds are identical or regioisomeric. If confirmed, this compound provides an immediate, quantitative entry point into SIRT7 inhibitor SAR exploration with a known IC50 anchor.

Nicotinic Acetylcholine Receptor (nAChR) Modulator SAR Expansion

The 2-chloropyridin-3-yl-1,2,4-oxadiazole core is explicitly encompassed within the nAChR modulator patent space (WO2011073299A1) . Neuroscientists and CNS drug discovery teams can procure this compound to explore the contribution of the 3,4-dimethylphenyl substitution to nAChR subtype selectivity. The compound can serve as a tool molecule for comparative SAR studies against the 2,4-dimethylphenyl isomer (CAS 1707727-34-1) and the 6-chloropyridin-3-yl regioisomer (CAS 1710644-31-7) to map steric and electronic determinants of α4β2 vs. α3β4 selectivity [1].

Medicinal Chemistry Scaffold Hopping and Library Enumeration

For medicinal chemistry groups engaged in oxadiazole-based library synthesis, this compound represents a specific, well-characterized building block with defined regioisomerism. The availability of four distinct, commercially sourced regioisomers (2-chloro/3-pyridyl with 3,4-dimethyl; 6-chloro/3-pyridyl with 3,4-dimethyl; 2-chloro/4-pyridyl with 3,4-dimethyl; and 2-chloro/3-pyridyl with 2,4-dimethyl) enables systematic scaffold hopping studies . Procurement of the complete regioisomer set, each with batch-specific spectroscopic certification, provides the foundation for rigorous quantitative structure-activity relationship (QSAR) modeling.

Quote Request

Request a Quote for 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.